1-[5-(2-Iodophenyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea
Description
The compound features a 1,3,4-thiadiazole core substituted with a 2-iodophenyl group at position 5 and a 3-methoxyphenyl urea moiety at position 2. This architecture combines:
- Thiadiazole ring: Known for metabolic stability and diverse bioactivity, including antimicrobial and anticancer properties .
- 3-Methoxyphenyl urea: The methoxy group modulates electronic properties and solubility, while the urea linkage supports hydrogen bonding with biological targets .
The molecular weight is estimated to be ~423.3 g/mol (calculated from analogs in and ).
Properties
IUPAC Name |
1-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13IN4O2S/c1-23-11-6-4-5-10(9-11)18-15(22)19-16-21-20-14(24-16)12-7-2-3-8-13(12)17/h2-9H,1H3,(H2,18,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSYIBHITIQZBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=NN=C(S2)C3=CC=CC=C3I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13IN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50361759 | |
| Record name | 1-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50361759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6372-47-0 | |
| Record name | 1-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50361759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-[5-(2-Iodophenyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic or basic conditions.
Urea Formation: The final step involves the reaction of the iodinated thiadiazole with 3-methoxyphenyl isocyanate to form the desired urea derivative.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-[5-(2-Iodophenyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isocyanate derivatives.
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[5-(2-Iodophenyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea has been studied for various scientific research applications, including:
Medicinal Chemistry: It has shown potential as an anticancer agent, with studies indicating its ability to inhibit the proliferation of cancer cells.
Biological Studies: The compound has been investigated for its antimicrobial and antiviral activities, making it a candidate for the development of new therapeutic agents.
Chemical Biology: It can be used as a probe to study biological pathways and molecular interactions due to its unique chemical structure.
Material Science:
Mechanism of Action
The mechanism of action of 1-[5-(2-Iodophenyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. For example, in cancer cells, it may inhibit key enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among urea-thiadiazole derivatives and their implications are summarized below:
| Compound Name | Substituents | Key Differences | Biological Activity | Source |
|---|---|---|---|---|
| 1-[5-(2-Iodophenyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea | 2-Iodophenyl, 3-methoxyphenyl | Iodine enhances lipophilicity; methoxy improves solubility | Hypothesized: Anticancer, antimicrobial (based on thiadiazole activity) | - |
| 1-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-3-(3-methoxyphenyl)urea | Isopropyl, 3-methoxyphenyl | Lacks iodine; isopropyl increases steric bulk | Potential anticancer/antimicrobial (unconfirmed) | |
| 1-(4-Chlorophenyl)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea | 4-Chlorophenyl, ethyl | Chlorine (smaller halogen) vs. iodine; ethyl reduces polarity | Broad-spectrum agricultural applications | |
| 1-(Tert-butyl)-3-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)urea | Tert-butyl, morpholino-thioethyl | Tert-butyl enhances solubility; morpholino adds basicity | Antifungal, antibacterial | |
| 1-Phenyl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea | Thiophene, pyridine | Thiophene enhances π-π stacking; pyridine introduces basicity | Urease inhibition |
Electronic and Steric Modifications
- Halogen Effects: The 2-iodophenyl group in the target compound provides stronger halogen bonding (vs. Methoxy vs. Ethyl/Isopropyl: The 3-methoxyphenyl group offers electron-donating effects, improving solubility compared to hydrophobic isopropyl or ethyl groups in and .
Heterocyclic Core Variations :
- Thiadiazole (target compound) vs. oxadiazole (): Thiadiazole’s sulfur atom increases metabolic stability but may reduce bioavailability compared to oxygen-containing analogs .
- Thiophene () vs. Iodophenyl: Thiophene’s aromaticity supports π-π interactions, while iodine’s polarizability may enhance target affinity .
Q & A
Basic Question: What are the common synthetic routes for preparing 1-[5-(2-Iodophenyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea?
Answer:
The synthesis typically involves multi-step protocols:
- Step 1: Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazides with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃) .
- Step 2: Introduction of the 2-iodophenyl group at the 5-position of the thiadiazole via nucleophilic substitution or cross-coupling reactions.
- Step 3: Coupling the thiadiazole intermediate with 3-methoxyphenyl isocyanate to form the urea linkage, often using triethylamine as a base in solvents like DMF or ethanol .
Key challenges include optimizing reaction temperatures (e.g., 90°C for cyclization) and purification via column chromatography or recrystallization .
Advanced Question: How can reaction conditions be optimized to improve yield and purity during synthesis?
Answer:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes side reactions in urea coupling .
- Catalysis: Triethylamine or DMAP accelerates urea bond formation by deprotonating intermediates .
- Microwave-Assisted Synthesis: Reduces reaction times (e.g., from 12 hours to 2 hours) and improves yields by 15–20% compared to conventional heating .
- Purification: Gradient elution in HPLC or preparative TLC resolves structurally similar byproducts, critical for >95% purity .
Basic Question: What structural features influence the biological activity of this compound?
Answer:
- Thiadiazole Core: Enhances electron-deficient character, promoting interactions with enzymatic active sites .
- 2-Iodophenyl Group: Provides halogen bonding potential for target specificity (e.g., kinase inhibition) .
- Urea Linkage: Facilitates hydrogen bonding with biological targets, as shown in docking studies with proteins like COX-2 .
- 3-Methoxyphenyl Group: Modulates lipophilicity (logP ~3.2), impacting membrane permeability .
Advanced Question: How can researchers resolve contradictions in reported biological activity data across studies?
Answer:
- Assay Standardization: Control variables like cell line passage number (e.g., HeLa vs. HEK293) and incubation time to reduce variability .
- Structural Analog Comparison: Analyze substituent effects using SAR tables (e.g., replacing iodine with chlorine reduces IC₅₀ by 30% in kinase assays) .
- Meta-Analysis: Pool data from PubChem and crystallographic databases (e.g., CCDC) to identify trends in activity vs. structural parameters .
Basic Question: What analytical techniques are used to confirm the compound’s structure?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR verifies substituent positions (e.g., methoxy protons at δ 3.8 ppm; thiadiazole carbons at δ 160–170 ppm) .
- X-Ray Crystallography: Resolves iodine’s spatial orientation (C–I bond length: ~2.09 Å) and hydrogen-bonding patterns in the urea group .
- HRMS: Confirms molecular weight (calc. 466.02 g/mol; obs. 466.03 g/mol) .
Advanced Question: What strategies enhance solubility and stability for in vivo studies?
Answer:
- Prodrug Design: Introduce phosphate esters at the methoxy group, increasing aqueous solubility by 10-fold .
- Nanoparticle Encapsulation: Use PLGA polymers to improve bioavailability (t₁/₂ increase from 2h to 8h in rodent models) .
- pH Adjustment: Formulate with cyclodextrins at pH 6.5–7.0 to prevent urea hydrolysis .
Advanced Question: How can computational modeling predict SAR for derivative libraries?
Answer:
- Molecular Dynamics (MD): Simulate binding free energies (ΔG) to prioritize derivatives with stronger target affinity (e.g., ΔG < −8 kcal/mol for EGFR) .
- QSAR Models: Use descriptors like polar surface area (PSA) and Hammett constants (σ) to correlate substituents with activity (R² > 0.85) .
- Docking Studies: Identify key residues (e.g., Lys48 in kinase domains) for halogen bonding or π-π stacking .
Basic Question: What purification methods are effective for isolating this compound?
Answer:
- Column Chromatography: Silica gel with 5–10% MeOH/CH₂Cl₂ eluent removes unreacted isocyanate .
- Recrystallization: Ethanol/water (3:1) yields crystals with ≥98% purity .
- HPLC: C18 columns with 0.1% TFA in acetonitrile/water resolve diastereomers .
Advanced Question: How do oxidation and substitution reactions affect the compound’s reactivity?
Answer:
- Oxidation: Iodine at the 2-position undergoes oxidative elimination under H₂O₂, forming a phenyl radical intermediate .
- Nucleophilic Substitution: The thiadiazole’s 2-iodo group is replaced by amines (e.g., piperidine) in DMF at 80°C, enabling diversification .
- Hydrolysis: Urea bonds degrade in strong acid (pH < 2), requiring pH 6–8 buffers for stability .
Advanced Question: What in silico tools validate mechanistic hypotheses for biological activity?
Answer:
- Density Functional Theory (DFT): Calculates charge distribution to predict reactive sites (e.g., iodine’s σ-hole for halogen bonding) .
- Pharmacophore Mapping: Identifies essential features (e.g., urea H-bond donors) using Schrödinger’s Phase .
- ADMET Prediction: SwissADME estimates permeability (Caco-2 Papp > 5 × 10⁻⁶ cm/s) and CYP450 inhibition risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
